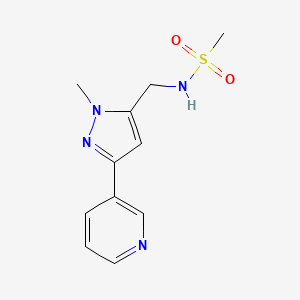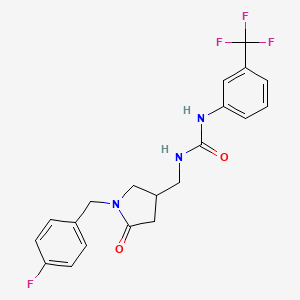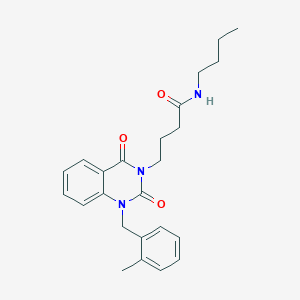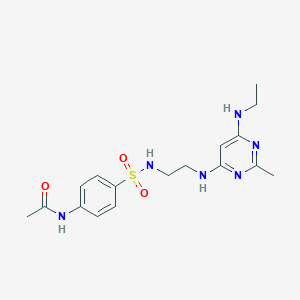
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide, also known as MPZP, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
Mecanismo De Acción
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by this compound has been shown to have anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-proliferative effects on cancer cells in vitro. In addition, this compound has been found to inhibit the growth of tumors in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2 without affecting other kinases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide in medical research. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the effects of this compound on other diseases that are linked to CK2 overexpression, such as Alzheimer's disease. Finally, the use of this compound in combination with other drugs for cancer treatment is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in medical research as a selective inhibitor of CK2. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an attractive target for drug development.
Métodos De Síntesis
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide involves the reaction of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with methanesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide has been found to have potential use in medical research as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various diseases, including cancer, making it an attractive target for drug development.
Propiedades
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-15-10(8-13-18(2,16)17)6-11(14-15)9-4-3-5-12-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJOTGEEHQTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)

![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)


![Methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2625099.png)